3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
3-benzyl-N-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H24N4O5S and its molecular weight is 504.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, the synthesis of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of benzofuro[2,3-b]quinoline, 6H-Quinindoline, and other structures, demonstrated varying degrees of growth inhibition properties in cancer cell lines, indicating their potential as therapeutic agents in oncology (Bu, Deady, & Denny, 2000).
Anti-inflammatory and Analgesic Agents
Research on novel compounds derived from visnaginone and khellinone, aiming to develop anti-inflammatory and analgesic agents, has shown promising results. The synthesized compounds exhibited significant cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibition, analgesic, and anti-inflammatory activities, which could inform future drug development strategies (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Diuretic and Antihypertensive Agents
A study on the pharmacological effects of quinazoline derivatives as diuretic and antihypertensive agents highlighted the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives. Several compounds exhibited significant activity, underlining the potential of quinazoline derivatives in treating hypertension and related conditions (Rahman et al., 2014).
Conversion of Carboxylic Acids to Carboxamides
The conversion of carboxylic acids to carboxamides, involving quinazoline derivatives, showcases a methodological advancement in synthetic chemistry. This process, facilitated by niobium pentachloride under mild conditions, contributes to the broader field of organic synthesis and medicinal chemistry applications (Nery et al., 2003).
Properties
IUPAC Name |
3-benzyl-N-(2-methoxyethyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5S/c1-35-13-12-27-24(31)20-10-11-22-23(15-20)28-26(29(25(22)32)16-18-6-3-2-4-7-18)36-17-19-8-5-9-21(14-19)30(33)34/h2-11,14-15H,12-13,16-17H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBRXICVTIIHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.